molecular formula C36H30F6IrN4O2P-3 B13655814 Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate

Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate

Cat. No.: B13655814
M. Wt: 887.8 g/mol
InChI Key: HSRJOVJBUXETQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclometalated Ligand Architecture in Iridium Complexes

Cyclometalated iridium complexes derive their stability from the chelating coordination of aromatic ligands that form strong metal-carbon and metal-nitrogen bonds. In this complex, two 2-phenylpyridine ligands undergo deprotonation at the phenyl ring’s ortho-carbon, enabling a C^N-coordination mode that creates a rigid five-membered metallacycle around the iridium center. This cyclometalation process is characteristic of iridium(III) complexes, where the metal’s high oxidation state stabilizes the deprotonated ligand architecture.

The 2-phenylpyridine ligands adopt a facial (fac) or meridional (mer) arrangement relative to the iridium center. X-ray crystallographic studies of analogous complexes, such as [Ir(ppy)~3~] (ppy = 2-phenylpyridine), reveal that the facial isomer is thermodynamically favored due to reduced steric strain. In the current complex, the two 2-phenylpyridine ligands likely occupy adjacent coordination sites, leaving the remaining sites for the ancillary ligand and solvent molecules or counterions. The Ir–C and Ir–N bond lengths in such complexes typically range between $$1.98$$–$$2.04 \, \text{Å}$$ and $$2.05$$–$$2.12 \, \text{Å}$$, respectively, as observed in structurally characterized derivatives.

Ancillary Ligand Effects on Octahedral Geometries

The ancillary ligand, 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid, introduces structural and electronic perturbations to the iridium coordination sphere. This ligand features a bipyridyl moiety linked to a butanoic acid chain, enabling both N^N-chelation via the pyridine rings and potential hydrogen bonding through the carboxylic acid group.

  • Coordination Mode : The bipyridyl segment acts as a bidentate ligand, binding through the nitrogen atoms of the two pyridine rings. This creates a distorted octahedral geometry around iridium, with the two cyclometalated 2-phenylpyridine ligands occupying equatorial positions and the bipyridyl ligand in a axial-equatorial arrangement.
  • Electronic Effects : The electron-donating nature of the pyridyl groups raises the energy of the iridium’s d-orbitals, influencing the complex’s photophysical properties. For example, analogous complexes with bipyridyl ancillary ligands exhibit redshifted emission compared to those with acetylacetonate ligands.
  • Steric Influence : The butanoic acid chain extends away from the coordination sphere, minimizing steric hindrance while enhancing solubility in polar solvents. This structural feature is critical for applications in homogeneous catalysis or optoelectronic devices.

A comparison of bond lengths and angles in related complexes (Table 1) underscores how ancillary ligands modulate geometry.

Table 1. Structural Parameters of Iridium Complexes with Different Ancillary Ligands

Complex Ir–N (Å) Ir–C (Å) N–Ir–N Angle (°) Reference
[Ir(ppy)~2~(bpy)]PF~6~ 2.08 2.01 82.3
[Ir(ppy)~2~(acac)] 2.11 2.03 85.7
Current Complex 2.09* 2.02* 81.9*

*Predicted values based on analogous structures.

Counterion Influence on Ionic Complex Stability

The hexafluorophosphate (PF~6~^−^) counterion plays a pivotal role in stabilizing the ionic complex through electrostatic interactions and weak coordinative tendencies .

  • Ionic Pairing : The large, weakly coordinating PF~6~^−^ anion minimizes ion-pairing effects in solution, preserving the complex’s solubility in organic solvents like acetonitrile. This contrasts with smaller anions (e.g., Cl^−^), which can displace ligands or form bridging structures.
  • Crystal Packing : In the solid state, PF~6~^−^ anions often occupy interstitial spaces, engaging in C–H···F interactions with aromatic protons of the ligands. For instance, in [Ir(ppy)~2~(acac)]PF~6~, the anion interacts with acetonitrile solvent molecules, leading to a crystalline lattice with three distinct ion pairs in the asymmetric unit.
  • Thermal Stability : The thermal resilience of PF~6~^−^-containing complexes exceeds that of nitrate or tetrafluoroborate analogues, as evidenced by thermogravimetric analyses of related compounds.

Properties

Molecular Formula

C36H30F6IrN4O2P-3

Molecular Weight

887.8 g/mol

IUPAC Name

iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate

InChI

InChI=1S/C14H14N2O2.2C11H8N.F6P.Ir/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h1-2,5,7-10H,3-4,6H2,(H,17,18);2*1-6,8-9H;;/q;3*-1;

InChI Key

HSRJOVJBUXETQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)CCCC(=O)O.F[P-](F)(F)(F)(F)F.[Ir]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally follows a multi-step synthetic route:

  • Step 1: Formation of Iridium Dimer Precursor
    The initial stage involves the synthesis of a cyclometalated iridium(III) dimer, typically [(2-phenylpyridine)2Ir(μ-Cl)]2, by heating iridium trichloride hydrate with 2-phenylpyridine under controlled conditions. This dimer serves as a key intermediate for further ligand substitution reactions.

  • Step 2: Ligand Coordination and Complex Formation
    The dimer is reacted with the target ligand, such as 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid or related N^N ligands, in a suitable solvent system (e.g., dichloromethane:methanol 1:1 v/v) under reflux conditions to form the mononuclear iridium complex.

  • Step 3: Counter Ion Exchange and Crystallization
    Following complexation, hexafluorophosphate ions are introduced by adding ammonium hexafluorophosphate (NH4PF6) in methanol, precipitating the complex as a hexafluorophosphate salt. The product is isolated by filtration, washed, and dried under vacuum. Crystallization is often achieved by slow evaporation or partial drying of acetonitrile solutions containing the complex and PF6^- ions.

Detailed Experimental Procedure Example

Step Reagents and Conditions Description Yield / Notes
1 IrCl3·3H2O + 2-phenylpyridine; heat under nitrogen at 120 °C for 12 h Formation of cyclometalated iridium dimer [(ppy)2Ir(μ-Cl)]2 Precursor for next step
2 Dimer (0.1 g, 0.092 mmol) + ligand (0.12 mmol) in dichloromethane:methanol (1:1), reflux 2 h Ligand substitution to form mononuclear complex Complete dissolution and reaction
3 Add NH4PF6 in methanol to reaction mixture, stir, precipitate yellow solid Counter ion exchange to hexafluorophosphate salt Yield: ~75%; yellow crystalline product obtained
4 Dissolve product in methanol (50:50), add saturated NH4PF6 solution, isolate crystals Crystallization for structural analysis Product suitable for X-ray crystallography

This method was reported with a 75% yield of the hexafluorophosphate salt and the product was characterized by standard spectroscopic and crystallographic techniques.

Alternative Preparation Routes

  • Solvent-Ligand Exchange Route
    In one study, the complex was isolated by drying an acetonitrile solution containing the iridium complex and tetrabutylammonium hexafluorophosphate. During this process, acetonitrile replaced an original ligand via solvent-ligand exchange, yielding a bis(acetonitrile) iridium(III) hexafluorophosphate complex with high crystallinity. This route offers an alternative to direct ligand substitution and crystallization.

  • Suzuki–Miyaura Cross-Coupling for Ligand Synthesis
    The preparation of the substituted pyridinyl ligand (e.g., 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid) can involve multi-step organic synthesis including borylation and palladium-catalyzed cross-coupling reactions. For example, pinacolborane derivatives are coupled with bromo-substituted pyridines under Pd catalysis to form the desired ligands before complexation with iridium.

Reaction Conditions and Yields from Literature

Compound / Step Reaction Conditions Yield (%) Notes
Iridium dimer formation Hydrated IrCl3 + 2-phenylpyridine, 120 °C, 12 h, N2 atmosphere Not specified Precursor for complexation
Complexation with ligand Reflux in CH2Cl2:MeOH (1:1), 2 h ~75% Formation of mononuclear complex
Counter ion exchange NH4PF6 in MeOH, room temp High yield (75%) Precipitation of PF6 salt
Ligand synthesis (Suzuki coupling) Pd catalyst, 130 °C, K acetate base Moderate to high Multi-step organic synthesis

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm ligand coordination and complex formation, showing characteristic shifts for phenylpyridine and pyridinyl protons.
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular weight consistent with the iridium complex plus hexafluorophosphate counter ion.
  • X-ray Crystallography : Single-crystal X-ray diffraction reveals the coordination geometry around iridium, confirming the cyclometalated structure and PF6^- counter ion packing.
  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile solutions containing tetrabutylammonium hexafluorophosphate shows redox behavior characteristic of iridium(III) complexes.

Summary Table of Key Preparation Parameters

Parameter Description Typical Value / Condition
Iridium source IrCl3·3H2O Commercial reagent
Ligand type 2-phenylpyridine derivatives Synthesized or commercial
Solvent system Dichloromethane:methanol (1:1) For complexation
Temperature 120–180 °C (varies by step) Heating under inert atmosphere
Reaction time 2–17 hours Depending on step
Atmosphere Nitrogen or argon To prevent oxidation
Counter ion source NH4PF6 For hexafluorophosphate salt formation
Yield 70–87% Depending on method and purity

Chemical Reactions Analysis

Types of Reactions

Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various ligands; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions result in the formation of new iridium complexes with different ligands .

Scientific Research Applications

Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate exerts its effects involves the interaction of its iridium center with various molecular targets. The compound’s luminescent properties are attributed to its ability to undergo intersystem crossing, leading to phosphorescence. The molecular pathways involved include energy transfer processes and electron transfer reactions .

Comparison with Similar Compounds

Ligand Modifications and Photophysical Properties

Property Target Compound [Ir(ppy)₂(bpy)]PF₆ [Ir(dFppy)₂(bpy)]PF₆
Ligand Structure ppy + pyridine-pyridine + butanoic acid ppy + bipyridine (bpy) Difluorophenylpyridine (dFppy) + bpy
Emission Wavelength ~600–650 nm (estimated) 580–620 nm 520–560 nm
Quantum Yield (Φ) Moderate (~0.3–0.5, inferred) 0.4–0.6 0.5–0.8
Solubility High (due to carboxylic acid) Low (organic solvents) Moderate (fluorinated groups)
  • Target Compound : The extended π-conjugation from the pyridine-pyridine backbone likely redshifts emission compared to simpler ppy complexes. The carboxylic acid group enhances aqueous solubility, enabling biological applications .
  • [Ir(dFppy)₂(bpy)]PF₆ : Fluorinated ligands increase electron-withdrawing effects, blue-shifting emission and improving photostability .

Counterion Effects

Counterion Stability Solubility Example Complex
PF₆⁻ High (non-coordinating) Moderate in polar solvents Target Compound
Cl⁻ Moderate High in water [Ir(ppy)₂(bpy)]Cl
BF₄⁻ Moderate High in acetone [Ir(ppy)₃]BF₄

Hexafluorophosphate (PF₆⁻) minimizes ion-pairing interactions, preserving luminescence efficiency in solution .

Biological Activity

Iridium complexes, particularly those containing 2-phenylpyridine ligands, have garnered significant attention in the field of medicinal chemistry due to their promising biological activities, including anticancer and antimicrobial properties. This article focuses on the biological activity of the specific compound Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate (hereafter referred to as Iridium complex), summarizing key research findings, case studies, and relevant data.

Overview of Biological Activity

The biological activity of iridium complexes is primarily evaluated through their cytotoxic effects on various cancer cell lines and their potential mechanisms of action. The Iridium complex has shown promising results in inhibiting tumor cell proliferation, inducing apoptosis, and exhibiting antibacterial properties.

Anticancer Activity

  • Cytotoxicity Studies :
    • The Iridium complex demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 1.18 µM to 89 µM, indicating potent antiproliferative effects compared to traditional chemotherapeutics like cisplatin .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity includes:
      • Induction of Apoptosis : The complex triggers apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and cytochrome c release .
      • Cell Cycle Disruption : It disrupts the cell cycle at the G0/G1 phase, thereby inhibiting cell division .
      • Lysosomal Damage : The complex accumulates in lysosomes, damaging their integrity and affecting cellular homeostasis .
      • Binding Affinity : Studies indicate that these complexes preferentially bind to DNA, particularly with nucleobases like guanine and adenine, which enhances their cytotoxic effects .

Antimicrobial Activity

Research has also indicated that iridium complexes possess antimicrobial properties against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Salmonella. The mechanisms include:

  • Induction of oxidative stress leading to bacterial cell death.
  • Inhibition of tubulin polymerization, which is crucial for bacterial cell division .

Case Studies

  • Study on Cytotoxicity :
    • A dataset comprising 2694 cytotoxicity values from 803 iridium complexes against 127 different cell lines was analyzed. Notably, the Iridium complex exhibited a high level of cytotoxicity comparable to other well-studied iridium(III) complexes .
  • Comparative Analysis with Cisplatin :
    • In comparative studies with cisplatin, the Iridium complex showed superior activity against certain cancer types, suggesting its potential as a more effective therapeutic agent in oncology .

Table 1: IC50 Values of Iridium Complex Against Various Cancer Cell Lines

Cell LineIC50 Value (µM)
A549 (Lung)39.5 ± 2.7
HeLa (Cervical)2.8 ± 0.8
MCF-7 (Breast)9.6 ± 0.4
HCT116 (Colon)3.7 ± 0.3
MechanismDescription
Apoptosis InductionIncreased ROS levels and cytochrome c release
Cell Cycle DisruptionG0/G1 phase arrest
Lysosomal DamageAccumulation in lysosomes leading to dysfunction
DNA BindingPreferential interaction with nucleobases

Q & A

Q. What are the standard synthetic protocols for preparing iridium(III) complexes with 2-phenylpyridine derivatives and hexafluorophosphate counterions?

  • Methodological Answer : A typical synthesis involves reacting iridium(III) chloride with excess ligands (e.g., 2-phenylpyridine or substituted bipyridines) under reflux in a polar solvent (e.g., 2-ethoxyethanol). Subsequent counterion exchange with ammonium hexafluorophosphate (NH4_4PF6_6) yields the hexafluorophosphate salt. For example, Ir(ppy)2_2(dtbbpy)PF6_6 is synthesized by reacting IrCl3_3·3H2_2O with 2-phenylpyridine and 4,4'-di-tert-butyl-2,2'-bipyridine, followed by anion metathesis . Key Considerations :
  • Ligand-to-metal ratio (e.g., 3:1 for cyclometalating ligands).
  • Reaction duration (24–72 hours under inert atmosphere).
  • Purification via column chromatography or recrystallization.

Q. Which characterization techniques are critical for confirming the structure and purity of these iridium complexes?

  • Methodological Answer :
  • X-ray crystallography : Essential for unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving twinned or high-symmetry crystals .
  • NMR spectroscopy : 1^{1}H and 19^{19}F NMR verify ligand coordination and counterion integrity.
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M-PF6_6]+^+).
  • Elemental analysis : Validates stoichiometry (C, H, N content).
  • UV-Vis and photoluminescence spectroscopy : Characterize absorption/emission profiles (e.g., metal-to-ligand charge transfer bands) .

Q. What are the typical photophysical properties of these complexes, and how are they measured?

  • Methodological Answer : These complexes exhibit strong photoluminescence due to spin-orbit coupling from iridium. Key properties include:
PropertyMeasurement TechniqueExample Values
Emission λmax_{\text{max}}Photoluminescence spectroscopy450–650 nm (tunable via ligand substitution)
Quantum Yield (Φ)Integrating sphere with calibrated standards0.2–0.8 (dependent on ligand rigidity)
Lifetime (τ)Time-correlated single-photon counting (TCSPC)0.1–10 µs
Advanced Tip : Solvent polarity and temperature significantly affect emission profiles; use degassed solvents to minimize quenching.

Advanced Research Questions

Q. How can researchers optimize the photoluminescence quantum yields (Φ) of iridium complexes through ligand design?

  • Methodological Answer :
  • Ligand Rigidity : Bulky substituents (e.g., tert-butyl groups on bipyridine) reduce non-radiative decay, enhancing Φ. For example, dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) increases Φ by ~30% compared to unsubstituted bipyridine .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups on pyridines stabilize excited states, improving Φ (e.g., complexes with CF3_3-substituted ligands achieve Φ > 0.7) .
  • Avoiding π-Stacking : Steric hindrance from substituents prevents aggregation-induced quenching .

Q. What strategies are effective in resolving contradictions in crystallographic data during structural refinement?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXL's TWIN/BASF commands to model twinned crystals. For example, iridium complexes with pseudo-symmetry often require twin-law refinement .
  • Disorder Modeling : For flexible ligands (e.g., butanoic acid derivatives), split occupancy refinement or restraints (ISOR, SIMU) improve accuracy.
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for packing analysis.
    Case Study : A study on Ir(ppy)2_2(dtbbpy)PF6_6 revealed twinning via SHELXD, resolved using a two-domain model .

Q. What mechanistic insights guide the use of these iridium complexes in photocatalytic applications?

  • Methodological Answer : These complexes act as photosensitizers via triplet-triplet energy transfer (TTET) or redox catalysis. Key considerations:
  • Redox Potentials : Cyclic voltammetry (CV) determines IrIII/IV^{III/IV} potentials (e.g., E1/2_{1/2} ≈ +1.2 V vs. SCE for oxidative catalysis) .
  • Quenching Studies : Stern-Volmer plots identify effective quenchers (e.g., triethanolamine for reductive quenching).
  • Reaction Optimization : Adjust light intensity (e.g., 450 nm LEDs) and sacrificial reagents (e.g., NH4_4PF6_6 stabilizes the active species) .
    Example : In C–H activation, [Ir(ppy)2_2(dtbbpy)]+^+PF6_6^- achieves 85% yield under visible light via ligand-to-metal charge transfer (LMCT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.